molecular formula C27H32ClN7O2 B2772567 AZ7550 hydrochloride

AZ7550 hydrochloride

Cat. No.: B2772567
M. Wt: 522.0 g/mol
InChI Key: BHYPVGSNUFXTCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of AZ7550 hydrochloride involves the demethylation of the terminal amine of osimertinib. This process is typically mediated by the enzyme cytochrome P450 (CYP) 3A4 . The reaction conditions for this transformation include the use of specific solvents and temperature controls to ensure the stability and purity of the final product.

Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves rigorous quality control measures to ensure the consistency and purity of the compound. The use of advanced chromatographic techniques is common to separate and purify the final product.

Chemical Reactions Analysis

Types of Reactions: AZ7550 hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur in the presence of nucleophiles such as halides or amines.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halides in an aprotic solvent like dimethyl sulfoxide (DMSO).

Major Products:

    Oxidation: Formation of oxidized derivatives.

    Reduction: Formation of reduced derivatives.

    Substitution: Formation of substituted derivatives with varying functional groups.

Scientific Research Applications

AZ7550 hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reference compound in the study of metabolic pathways and enzyme kinetics.

    Biology: Employed in cell-based assays to study the inhibition of IGF1R and its downstream effects.

    Medicine: Investigated for its potential therapeutic effects in the treatment of non-small cell lung cancer.

    Industry: Utilized in the development of new pharmacological agents targeting IGF1R.

Mechanism of Action

AZ7550 hydrochloride exerts its effects by inhibiting the activity of IGF1R. This inhibition disrupts the signaling pathways involved in cell proliferation and survival, leading to the suppression of tumor growth . The compound also shows activity against other kinases such as mixed lineage kinase 1 (MLK1), activated Cdc42-associated kinase 1 (ACK1), and ErbB4 .

Similar Compounds:

Uniqueness: this compound is unique due to its specific inhibitory activity against IGF1R, which distinguishes it from other metabolites like AZ5104 that have broader kinase inhibition profiles. This specificity makes this compound a valuable tool in targeted cancer therapy research.

Properties

IUPAC Name

N-[4-methoxy-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino]-2-[methyl-[2-(methylamino)ethyl]amino]phenyl]prop-2-enamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31N7O2.ClH/c1-6-26(35)30-21-15-22(25(36-5)16-24(21)33(3)14-13-28-2)32-27-29-12-11-20(31-27)19-17-34(4)23-10-8-7-9-18(19)23;/h6-12,15-17,28H,1,13-14H2,2-5H3,(H,30,35)(H,29,31,32);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHYPVGSNUFXTCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCN(C)C1=CC(=C(C=C1NC(=O)C=C)NC2=NC=CC(=N2)C3=CN(C4=CC=CC=C43)C)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32ClN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

522.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.